(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structural features, including the presence of bulky tert-butyl groups and a dicyclohexylphosphanyl moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,5-ditert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl bromide in the presence of a strong base such as sodium hydride.
Introduction of the dicyclohexylphosphanyl group: This is achieved through a palladium-catalyzed cross-coupling reaction between the 3,5-ditert-butylphenyl intermediate and a dicyclohexylphosphine derivative.
Sulfinamide formation: The final step involves the reaction of the phosphanylphenyl intermediate with a sulfinylating agent, such as methanesulfinyl chloride, under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to convert the sulfinamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphanyl group, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Alkyl halides, aryl halides, palladium catalysts, toluene as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or arylated derivatives.
Scientific Research Applications
®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in the synthesis of chiral compounds.
Biology: Investigated for its potential as a bioactive molecule with antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butylphenol: Shares the tert-butyl groups but lacks the phosphanyl and sulfinamide functionalities.
3,5-Di-tert-butylcatechol: Contains similar tert-butyl groups but has a catechol moiety instead of the phosphanyl and sulfinamide groups.
2-(3,5-Di-tert-butylphenyl)-4-(methylsulfanyl)-5H,6H,7H,8H-1,3-benzoxazin-1-ium tetrafluoroborate: Contains the 3,5-di-tert-butylphenyl group but differs in its overall structure and functional groups.
Uniqueness
®-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide is unique due to its combination of bulky tert-butyl groups, a dicyclohexylphosphanyl moiety, and a sulfinamide group. This unique structure imparts distinct chemical properties, making it valuable in various research applications.
Properties
IUPAC Name |
(R)-N-[3-(3,5-ditert-butylphenyl)-2-dicyclohexylphosphanylphenyl]-2-methylpropane-2-sulfinamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H56NOPS/c1-34(2,3)27-23-26(24-28(25-27)35(4,5)6)31-21-16-22-32(37-40(38)36(7,8)9)33(31)39(29-17-12-10-13-18-29)30-19-14-11-15-20-30/h16,21-25,29-30,37H,10-15,17-20H2,1-9H3/t40-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUWHGIZFULEPN-RRHRGVEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC=C2)NS(=O)C(C)(C)C)P(C3CCCCC3)C4CCCCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1)C2=C(C(=CC=C2)N[S@](=O)C(C)(C)C)P(C3CCCCC3)C4CCCCC4)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H56NOPS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
581.9 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.